3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is a nucleoside analog derived from the nucleoside antibiotics formycin and formycin B . This compound belongs to the class of pyrazolopyrimidine nucleosides, which have been studied for their potential biological and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione typically involves the conversion of formycin B into various intermediates. One common method includes the following steps :
Acetylation: Formycin B is acetylated to protect the hydroxyl groups.
Chlorination: The acetylated formycin B is then chlorinated to introduce a chloro group at the 7-position.
Deacetylation: The acetyl groups are removed to yield 7-chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine.
Nucleophilic Displacement: The 7-chloro group is displaced by various nucleophiles to form different derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 7-chloro group can be displaced by various nucleophiles to form different derivatives.
Alkylation: Direct alkylation of the thione group can produce 7-methylthio and 7-allylthio derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxylamine, trimethylamine, and hydrazine.
Alkylation: Alkyl halides are typically used as alkylating agents.
Major Products Formed
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Trimethylammonio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Hydrazino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Methylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Allylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
Scientific Research Applications
- Chemistry : Used as a building block for the synthesis of other nucleoside analogs .
- Biology : Investigated for its potential as an antiviral and anticancer agent .
- Medicine : Explored for its therapeutic potential in treating viral infections and cancer .
- Industry : Potential applications in the development of new pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis . This compound targets specific enzymes involved in DNA and RNA synthesis, thereby disrupting the replication of viral and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Formycin B : The parent compound from which 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is derived .
- 7-Chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine : An intermediate in the synthesis of this compound .
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine : A derivative formed by nucleophilic substitution .
Uniqueness
This compound is unique due to its thione group at the 7-position, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
Properties
CAS No. |
13263-91-7 |
---|---|
Molecular Formula |
C10H12N4O4S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-1-3-7(16)8(17)9(18-3)5-4-6(14-13-5)10(19)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,19) |
InChI Key |
LQKUBPCOEHEOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=NNC(=C2N1)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.